molecular formula C11H15N3O6 B11717371 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde

Cat. No.: B11717371
M. Wt: 285.25 g/mol
InChI Key: YBBDRHCNZBVLGT-IBCQBUCCSA-N
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Description

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, hydroxy, and methoxy groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amino-substituted pyrimidines under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction is often mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for modifications, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2-3,6-8,10,16-17H,4H2,1H3,(H2,12,13,18)/t6-,7+,8-,10-/m1/s1

InChI Key

YBBDRHCNZBVLGT-IBCQBUCCSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O

Origin of Product

United States

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